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For Researchers, Scientists, and Drug Development Professionals

Rovadicitinib (also known as TQ05105) is a novel small-molecule inhibitor targeting both the
Janus kinase (JAK) and Rho-associated coiled-coil-containing protein kinase (ROCK) families.
[1][2] This dual-inhibitor mechanism holds therapeutic promise for myeloproliferative neoplasms
and other inflammatory and fibrotic diseases.[1] This guide provides a comparative overview of
the kinase selectivity profile of Rovadicitinib against other approved JAK inhibitors, supported
by available preclinical data.

Kinase Inhibition Profile

Rovadicitinib has demonstrated potent inhibition of key members of the JAK family. In-vitro
studies have shown that it effectively inhibits JAK1, JAK2, and TYK2 at low nanomolar
concentrations, with lesser activity against JAK3.[3] The dual activity of Rovadicitinib extends
to the ROCK family, where it inhibits ROCK1 and ROCK2, crucial regulators of the
cytoskeleton, cell adhesion, and migration.[1]

While comprehensive kinome scan data for Rovadicitinib against a broad panel of kinases is
not publicly available, initial reports suggest a favorable selectivity profile with limited off-target
effects.[4] One study notes its evaluation against a panel of 128 kinases, identifying few
additional targets.[5]

For a comparative perspective, this guide includes the publicly available kinome scan data for
other prominent JAK inhibitors: Ruxolitinib, Fedratinib, and Pacritinib.
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ble 1: Inhibition of Pri iy Ki

T Rovadicitinib Ruxolitinib Fedratinib Pacritinib
(1C50, nM) (1C50, nM) (IC50, nM) (IC50, nM)

JAK1 11[3] 3.3 >1000 >1000

JAK2 18[3] 2.8 3 23

JAK3 155[3] 428 >1000 1300

TYK2 17[3] 19 21 >1000

Table 2: Cross-Reactivity Profile Against Selected Off-
Target Kinases

The following table presents a selection of off-target kinases inhibited by Ruxolitinib, Fedratinib,
and Pacritinib, based on available kinome scan data. A comprehensive corresponding list for
Rovadicitinib is not currently available. The data is presented as the percentage of control (%
Control) at a given concentration, where a lower value indicates stronger inhibition.

Ruxolitinib (% Fedratinib (% Pacritinib (%

Kinase Family Kinase Control @ Control @ Control @
1uM) 1uM) 1pMm)
Tyrosine Kinase FLT3 54 0.1 1
c-KIT 83 19 45
EGFR 96 98 97
SRC 67 48 29
Serine/Threonine
) ROCK1 22 87 Not Available
Kinase
ROCK2 20 79 Not Available
Aurora A 98 94 41
CDK2 99 98 94
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Signaling Pathways

Rovadicitinib's dual mechanism of action targets two distinct signaling pathways implicated in
myelofibrosis and other hematological malignancies: the JAK-STAT pathway and the ROCK
signaling pathway.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a crucial signaling cascade for numerous cytokines and growth
factors involved in hematopoiesis and immune response.[6][7][8] Dysregulation of this pathway
is a key driver in myeloproliferative neoplasms. Rovadicitinib inhibits JAKs, thereby blocking
the phosphorylation and activation of STAT proteins, which in turn prevents their translocation
to the nucleus and subsequent gene transcription.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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